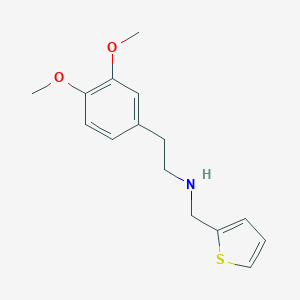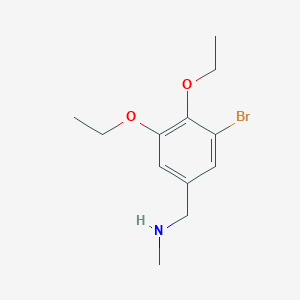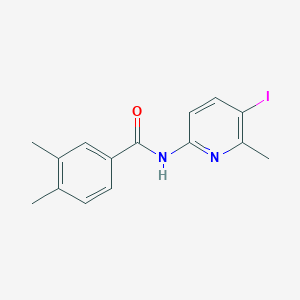
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, commonly referred to as 2-DME-TPME, is a novel compound that has been studied for its potential applications in scientific research. In
Scientific Research Applications
Chemical Mechanisms and Applications
Acidolysis of Lignin Model Compounds
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including ones with 3,4-dimethoxyphenyl units, shows different mechanisms depending on the presence of the γ-hydroxymethyl group. These findings are significant for understanding the chemical processes in lignin degradation and its application in biofuel production and material science (Yokoyama, 2015).
Metal Thiophosphates
A comprehensive review of metal thiophosphates, which involve thiophene structures, outlines their potential in various fields such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes. This highlights the importance of thiophene derivatives in the development of multifunctional materials (Yang et al., 2021).
Synthesis of Thiophenes
A study on the synthesis of thiophenes, which are essential in the structure of interest, discusses their wide range of applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. This research underscores the versatility and importance of thiophene derivatives in drug development and material science (Xuan, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-17-14-6-5-12(10-15(14)18-2)7-8-16-11-13-4-3-9-19-13/h3-6,9-10,16H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWANYLDILFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CS2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365281 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
502935-35-5 |
Source


|
| Record name | ST064893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxybenzyl)amine](/img/structure/B315397.png)

![N-[2-chloro-5-(propanoylamino)phenyl]-2-methylbenzamide](/img/structure/B315399.png)
![3-(benzyloxy)-N-[2-chloro-5-(propanoylamino)phenyl]benzamide](/img/structure/B315401.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide](/img/structure/B315404.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B315405.png)
![4-Ethyl 2-methyl 5-{[(2,6-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B315406.png)
![Dimethyl 5-{[(4-sec-butylphenoxy)acetyl]amino}isophthalate](/img/structure/B315408.png)
![Dimethyl 5-[(3,5-dimethylbenzoyl)amino]isophthalate](/img/structure/B315409.png)
![Methyl 4-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B315410.png)
![Ethyl {4-[(dimethylamino)sulfonyl]anilino}(oxo)acetate](/img/structure/B315412.png)

